

Physicochemical properties of "Ethyl 4-isopropylthiazole-2-carboxylate"

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Compound of Interest

Compound Name: Ethyl 4-isopropylthiazole-2-carboxylate

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An In-depth Technical Guide on the Physicochemical Properties of **Ethyl 4-isopropylthiazole-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **Ethyl 4-isopropylthiazole-2-carboxylate**. The information is curated for professionals in research and drug development who require a thorough understanding of this compound for their work. This document presents available quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to illustrate key concepts and workflows.

Physicochemical Data

The following table summarizes the available physicochemical data for **Ethyl 4-isopropylthiazole-2-carboxylate**. It is important to note that while some properties have been determined, others are based on predictions and require experimental verification.

Property	Value	Source
Molecular Formula	C ₉ H ₁₃ NO ₂ S	[1] [2]
Molecular Weight	199.27 g/mol	[1] [2]
Melting Point	Data Not Available	
Boiling Point	268 °C (Predicted)	[1] [2]
Solubility	Data Not Available	
pKa	0.96 ± 0.10 (Predicted)	[1] [2]
LogP	Data Not Available	

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. Below are standard experimental protocols that can be employed to determine the melting point, boiling point, solubility, and octanol-water partition coefficient (LogP) of **Ethyl 4-isopropylthiazole-2-carboxylate**.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and can be determined using the capillary method with a melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of the finely powdered, dry sample of **Ethyl 4-isopropylthiazole-2-carboxylate** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[\[3\]](#)[\[4\]](#)
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.[\[4\]](#)
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more accurate measurement.[\[3\]](#)

- Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.



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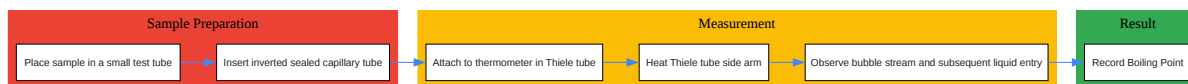
Figure 1: Workflow for Melting Point Determination.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a liquid sample.

Methodology:

- Sample Preparation: A small amount of **Ethyl 4-isopropylthiazole-2-carboxylate** is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.^{[5][6]}
- Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).^{[5][6]}
- Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.^{[5][7]}
- Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.^{[5][6]}



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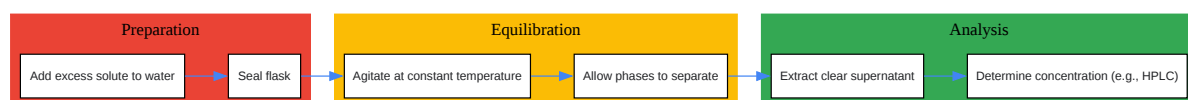
Figure 2: Workflow for Boiling Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a solvent.

Methodology:

- **Sample Preparation:** An excess amount of **Ethyl 4-isopropylthiazole-2-carboxylate** is added to a known volume of water in a flask.
- **Equilibration:** The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).



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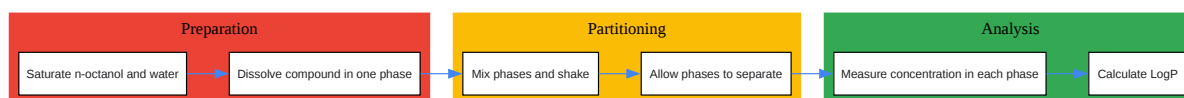
Figure 3: Workflow for Solubility Determination.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical in drug development.

Methodology:

- Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.
- Partitioning: A known amount of **Ethyl 4-isopropylthiazole-2-carboxylate** is dissolved in one of the phases. The two phases are then mixed in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two layers.[8]
- Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
- Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]



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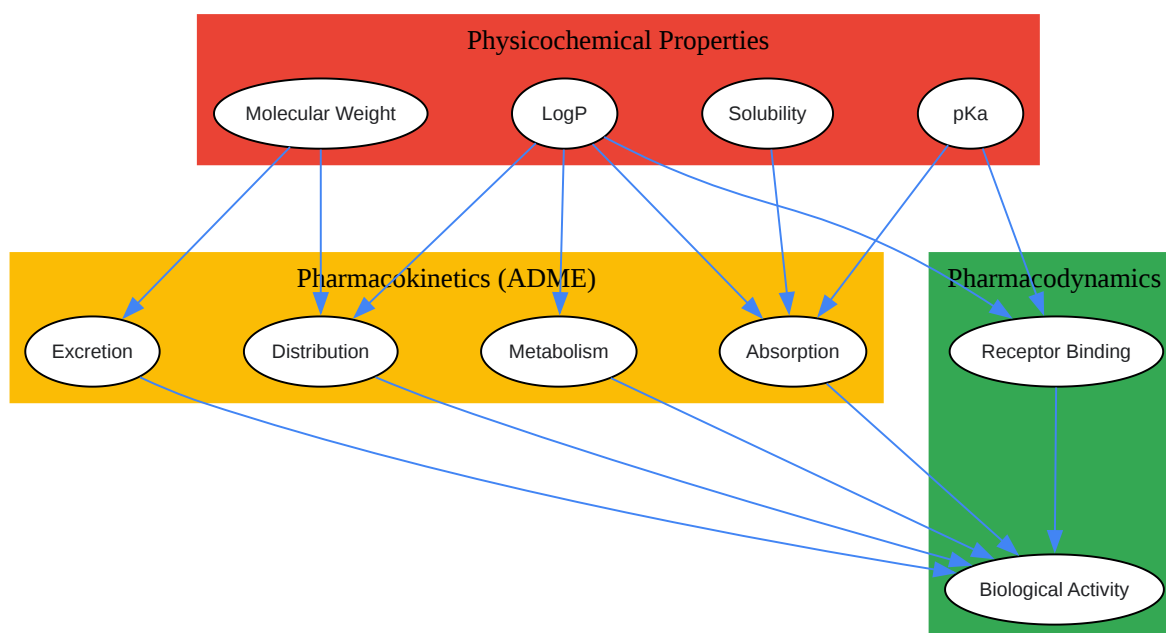
Figure 4: Workflow for LogP Determination.

Synthesis and Biological Context

While specific signaling pathways for **Ethyl 4-isopropylthiazole-2-carboxylate** are not documented, it is known to be a precursor in the synthesis of 4-Isopropylthiazole-2-carboxylic acid.[10] The thiazole moiety is a common scaffold in many biologically active compounds with a wide range of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer

effects.[11][12][13][14][15] The physicochemical properties of such molecules are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

The following diagram illustrates the logical relationship between the physicochemical properties and their influence on the potential biological activity of a thiazole derivative.



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Figure 5: Influence of Physicochemical Properties on Biological Activity.

This guide serves as a foundational resource for researchers working with **Ethyl 4-isopropylthiazole-2-carboxylate**. The provided protocols offer standardized methods for the experimental determination of its physicochemical properties, which are essential for further research and development.

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